REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1)[NH2:2].[CH2:10]([O:12][C:13](=[O:25])[C:14](=O)[CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)=O)[CH3:11]>>[CH2:10]([O:12][C:13]([C:14]1[CH:15]=[C:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[N:1]([C:3]2[CH:8]=[N:7][C:6]([CH3:9])=[CH:5][CH:4]=2)[N:2]=1)=[O:25])[CH3:11]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
N(N)C=1C=CC(=NC1)C
|
Name
|
4-(2-pyridyl)-2,4-dioxobutanoic acid ethyl ester
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(=O)C1=NC=CC=C1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in Referential Example 63
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1C=NC(=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.459 g | |
YIELD: PERCENTYIELD | 15% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |